molecular formula C26H23N3O6 B247103 ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247103
M. Wt: 473.5 g/mol
InChI Key: DUWRFRVALVAEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by blocking certain signaling pathways.
Biochemical and Physiological Effects
Ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its potency and selectivity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs to enhance its antitumor activity. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other areas, such as neuroprotection and cardiovascular disease.
Conclusion
In conclusion, ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a promising compound with potential applications in drug discovery and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential and to explore new applications.

Synthesis Methods

The synthesis of ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been achieved using different methods. One of the commonly used methods involves the reaction of 3-(2-furyl)-4-hydroxybenzaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of acetic acid to form 4-(3,4-dimethoxyphenyl)-3-(2-furyl)-1-phenyl-1H-pyrrole-2,5-dione. This intermediate is then reacted with ethyl 4-chlorobenzoate in the presence of potassium carbonate to yield ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate.

Scientific Research Applications

The potential applications of ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in scientific research are vast. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been demonstrated to possess anti-inflammatory and antioxidant properties.

properties

Product Name

ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Molecular Formula

C26H23N3O6

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 4-[4-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C26H23N3O6/c1-4-34-26(31)15-7-10-17(11-8-15)29-24(16-9-12-18(32-2)20(14-16)33-3)21-22(19-6-5-13-35-19)27-28-23(21)25(29)30/h5-14,24H,4H2,1-3H3,(H,27,28)

InChI Key

DUWRFRVALVAEFP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.